![molecular formula C47H51FN7O7P B151245 Dmt-2'fluoro-da(bz) amidite CAS No. 136834-22-5](/img/structure/B151245.png)
Dmt-2'fluoro-da(bz) amidite
Overview
Description
Dmt-2’fluoro-da(bz) amidite is an uniformly modified 2’-deoxy-2’-fluoro phosphorothioate oligonucleotide . It is a nuclease-resistant antisense compound with high affinity and specificity for RNA targets . This compound is also an intermediate for 5’-DMT-3’-phosphoramidite synthesis .
Synthesis Analysis
Dmt-2’fluoro-da(bz) amidite is an intermediate in the synthesis of 5’-DMT-3’-phosphoramidite . It can be employed together with DNA or RNA phosphoramidites .Molecular Structure Analysis
The empirical formula of Dmt-2’fluoro-da(bz) amidite is C47H51FN7O7P . Its molecular weight is 875.92 .Scientific Research Applications
Stability and Degradation in Solution
Dmt-2'fluoro-da(bz) amidite, as a variant of DMT-protected deoxyribonucleosides, shows specific stability and degradation behaviors in solution. A study by Krotz et al. (2004) analyzed the stability of phosphoramidites like DMT-protected deoxyribonucleosides in acetonitrile. It was found that their stability varies, and the main degradation pathways involve hydrolysis and other reactions. This insight is critical for understanding the handling and storage conditions of such compounds in research settings (Krotz et al., 2004).
Effects in Biochemical Processes
In the context of biochemical processes, Dmt-2'fluoro-da(bz) amidite and related compounds have been studied for their effects. For example, Patterson et al. (2022) investigated the impact of DMTMM, a related compound, on fluorescent dyes during amide bond formation. This study provides insights into the use of such compounds in bioconjugation reactions and their potential effects on fluorescence properties (Patterson et al., 2022).
Applications in Amide Synthesis
The use of DMT-related compounds in amide synthesis has been explored in various studies. For instance, Kunishima et al. (2001) demonstrated the utility of DMT-MM in the selective formation of carboxamides, highlighting its potential as a condensing agent in chemical synthesis. This research underscores the importance of DMT-related compounds in facilitating chemical reactions, particularly in the context of synthesizing complex molecules (Kunishima et al., 2001).
Mechanism of Action
Target of Action
Dmt-2’fluoro-da(bz) amidite, also known as (2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite, is a nuclease-resistant antisense compound . It has high affinity and specificity for RNA targets .
Mode of Action
This compound is an uniformly modified 2’-deoxy-2’-fluoro phosphorothioate oligonucleotide . It interacts with its RNA targets to inhibit their function .
Pharmacokinetics
As a nuclease-resistant compound, it is likely to have increased stability in biological systems .
Action Environment
The action, efficacy, and stability of Dmt-2’fluoro-da(bz) amidite could be influenced by various environmental factors. For instance, the presence of nucleases could potentially affect its stability, although it is designed to be nuclease-resistant . Other factors such as pH, temperature, and the presence of other biomolecules could also potentially influence its action and efficacy.
Safety and Hazards
While specific safety and hazards information for Dmt-2’fluoro-da(bz) amidite is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMVPDSLHFCBB-MSIRFHFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51FN7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dmt-2'fluoro-da(bz) amidite | |
CAS RN |
136834-22-5 | |
Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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